![molecular formula C21H24N4O5S2 B2625361 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 361481-87-0](/img/structure/B2625361.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
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Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a sulfonamide group, a benzamide group, a thiazole ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzamide, thiazole, and pyridine) would contribute to the compound’s stability. The sulfonamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Scientific Research Applications
Antimicrobial Activity
Bis(azolyl)sulfonamidoacetamides, structurally similar to the compound , have shown promising antimicrobial activity. For example, specific compounds within this group exhibited significant inhibitory effects against bacteria such as Bacillus subtilis and fungi like Aspergillus niger, comparable to standard drugs like chloramphenicol and ketoconazole. These findings highlight the potential of these compounds, including variants similar to the queried compound, as effective antimicrobial agents (S. P et al., 2021).
Anticancer Activity
The synthesis and study of certain Co(II) complexes of compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide demonstrated significant anticancer properties. Specifically, these compounds exhibited promising results in cytotoxicity studies against the human breast cancer cell line (MCF 7), suggesting their potential as effective anticancer agents (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Synthetic Applications and Material Science
Compounds similar to the one have been used as intermediates for synthesizing a wide variety of heterocycles, demonstrating their versatility in chemical synthesis. Their applications extend to the preparation of new materials with potential use in industries such as pharmaceuticals and electronics. For instance, the synthesis of new polyamides based on derivatives of the compound has been explored, showcasing the material's potential in creating novel polymers with specific characteristics (P. K. Mahata et al., 2003); (K. Faghihi & Zohreh Mozaffari, 2008).
Enzyme Inhibition and Potential Therapeutic Applications
Sulfonamide derivatives, structurally akin to the compound , have shown significant enzyme inhibition activities. These compounds were effective against carbonic anhydrase isoenzymes, demonstrating their potential in therapeutic applications, especially considering the varied biological roles of these enzymes (C. Supuran et al., 2013).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-29-13-11-25(12-14-30-2)32(27,28)18-5-3-17(4-6-18)20(26)24-21-23-19(15-31-21)16-7-9-22-10-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTRQYGGCRNYKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
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